molecular formula C31H40O12 B592959 Baccatin IX CAS No. 1623410-12-7

Baccatin IX

Cat. No.: B592959
CAS No.: 1623410-12-7
M. Wt: 604.649
InChI Key: YFNJMSUUYCXOBD-UNRSFZBISA-N
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Description

Baccatin IX: is a taxane diterpenoid compound isolated from the twigs and leaves of the plant Taxus yunnanensis . Taxane diterpenoids are a class of compounds known for their complex structures and significant biological activities, particularly in the field of cancer treatment. This compound is one of the many taxane derivatives that have been studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Baccatin IX is a natural product derived from Taxus yunnanensis . It is an important precursor in the biosynthesis pathway of the clinically significant anticancer drug, Paclitaxel . The primary target of this compound, like Paclitaxel, is likely to be the microtubules in cells .

Mode of Action

Paclitaxel acts by stabilizing microtubules, leading to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway, increases the immunomodulatory effects of the drug, and activates ER stress-mediated cell death in different cancers .

Biochemical Pathways

The biosynthesis of this compound involves a minimum of 19 steps and is divided into three parts: synthesis of the paclitaxel precursor 10-DAB or baccatin III from GGPP, a precursor of diterpene compounds; synthesis of the phenyl-isoserine side chain; and acylation linkage of the side chain and the C-13 position of baccatin III to form paclitaxel .

Pharmacokinetics

Paclitaxel is known for its low bioavailability due to its poor water solubility and its susceptibility to efflux transporters like P-glycoprotein

Result of Action

Paclitaxel has been shown to induce G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential, leading to apoptotic cell death .

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the production of this compound can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, environmental factors such as temperature and pH could potentially influence the stability and efficacy of this compound, although specific studies on this aspect are currently lacking.

Biochemical Analysis

Biochemical Properties

Baccatin IX, like other taxane diterpenoids, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It also has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin IX can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications to obtain this compound . The extraction process often employs solvents such as ethanol or methanol, and the reaction conditions are optimized using techniques like response surface methodology .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of taxane precursors from renewable sources like Taxus needles. The extracted precursors are then subjected to whole-cell biotransformation processes to produce this compound . This method is advantageous as it reduces the need for extensive chemical synthesis steps and improves the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Baccatin IX undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to produce derivatives for further study .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include various taxane derivatives with potential anticancer properties. These derivatives are often tested for their cytotoxicity against different cancer cell lines to evaluate their therapeutic potential .

Scientific Research Applications

Chemistry: In chemistry, Baccatin IX is used as a precursor for the synthesis of more complex taxane derivatives. Its unique structure makes it an ideal starting material for developing new compounds with enhanced biological activities .

Biology: In biological research, this compound is studied for its cytotoxic effects on cancer cells. It has shown promising results in inhibiting the growth of various human tumor cell lines, making it a valuable compound for cancer research .

Medicine: In medicine, this compound and its derivatives are explored for their potential as anticancer agents. The compound’s ability to interfere with cell division and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the production of paclitaxel, a widely used anticancer drug. The industrial synthesis of paclitaxel often involves the modification of this compound to obtain the desired therapeutic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNJMSUUYCXOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Taxus yunnanensis a subject of interest for natural product research?

A1: Taxus yunnanensis, a yew tree species native to China, is a rich source of bioactive compounds, particularly taxane diterpenoids. [, ] These compounds exhibit a wide range of biological activities, including anticancer properties. Research on Taxus yunnanensis focuses on discovering new taxanes with improved therapeutic potential. [, ]

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